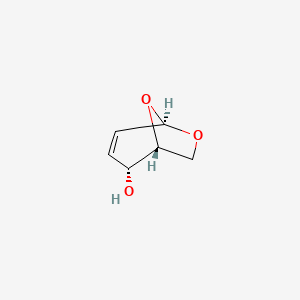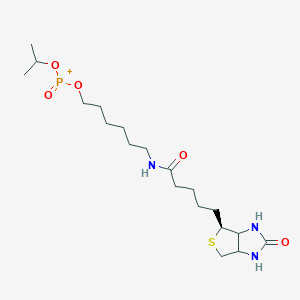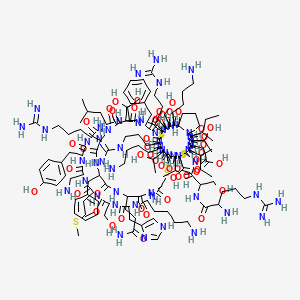
Tizoxanide Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tizoxanide Glucuronide, Sodium Salt, also known as Tizoxanide Glucuronide, Sodium Salt, is a useful research compound. Its molecular formula is C₁₆H₁₄N₃NaO₁₀S and its molecular weight is 463.35. The purity is usually 95%.
BenchChem offers high-quality Tizoxanide Glucuronide, Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tizoxanide Glucuronide, Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rôle dans le métabolisme des médicaments
Le sel de sodium du glucuronide de tizoxanide agit comme un substrat pour l'enzyme uridine diphosphate-glucuronosyltransférase {svg_1}. Cette enzyme catalyse le transfert de l'acide glucuronique de l'uridine diphosphate vers le médicament tizoxanide, conduisant à la formation de glucuronide de tizoxanide {svg_2}.
Détection et quantification dans les fluides biologiques
Une méthode chromatographique liquide haute performance a été optimisée et validée pour la détermination du desacétyl nitazoxanide (tizoxanide), le principal métabolite actif du nitazoxanide dans le plasma humain, l'urine et le lait maternel {svg_3}. Cette méthode peut être utilisée pour surveiller les niveaux de tizoxanide dans ces fluides biologiques, ce qui est crucial pour comprendre la pharmacocinétique et la pharmacodynamique du médicament {svg_4}.
Activité antiparasitaire
Le tizoxanide, le principal métabolite actif du nitazoxanide, s'est avéré efficace contre une grande variété d'infections protozoaires, notamment Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica et Clostridium perfrigens {svg_5}. L'activité antiprotozoaire du nitazoxanide est considérée comme étant due à l'interférence avec la réaction de transfert d'électrons dépendante de l'enzyme pyruvate-ferredoxine oxydoréductase (PFOR), qui est essentielle au métabolisme énergétique anaérobie des parasites {svg_6}.
Profil d'excrétion
Après administration orale chez l'homme, le nitazoxanide est immédiatement et complètement métabolisé en tizoxanide {svg_7}. Le tizoxanide est le seul produit identifié dans les fèces (deux tiers de la dose) et dans l'urine (un tiers de la dose). Le nitazoxanide parent n'est pas détecté dans le plasma. Le glucuronide de tizoxanide a été identifié comme le principal métabolite dans le plasma, l'urine et la bile {svg_8}.
Mécanisme D'action
Target of Action
Tizoxanide Glucuronide Sodium Salt is a metabolite of Nitazoxanide . The primary target of this compound is the enzyme Uridine Diphosphate-Glucuronosyltransferase (UGT) . This enzyme plays a crucial role in the metabolism of various xenobiotics, drugs, and endogenous compounds by catalyzing the transfer of glucuronic acid.
Mode of Action
This compound acts as a substrate for the UGT enzyme . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of tizoxanide glucuronide .
Biochemical Pathways
The biochemical pathway primarily involved with this compound is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where the glucuronide conjugate is more polar than tizoxanide and is readily excreted.
Pharmacokinetics
Tizoxanide, the active metabolite of Nitazoxanide, undergoes glucuronidation to form Tizoxanide Glucuronide . This process occurs in the liver and small intestine . The glucuronidation of Tizoxanide by liver and intestinal microsomes follows the Michaelis–Menten model . The urinary elimination half-life of Tizoxanide is approximately 7.3 hours .
Result of Action
The result of the action of this compound is the formation of a more polar and easily excretable compound, aiding in the elimination of the drug from the body . This process is crucial for the detoxification and removal of the drug.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect the glucuronidation process. Both estradiol and emodin have been found to inhibit Tizoxanide glucuronidation activities in human liver and intestinal microsomes in a dose-dependent manner . Additionally, the roles of UGT enzymes in Tizoxanide glucuronidation in the liver and small intestine differ extensively across species .
Analyse Biochimique
Biochemical Properties
Tizoxanide Glucuronide, Sodium Salt interacts with the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of Tizoxanide Glucuronide .
Cellular Effects
Tizoxanide Glucuronide, Sodium Salt has been studied for its effects on various types of cells. In the liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice, Tizoxanide Glucuronide undergoes glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .
Molecular Mechanism
The molecular mechanism of Tizoxanide Glucuronide, Sodium Salt involves the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to tizoxanide, resulting in the formation of Tizoxanide Glucuronide .
Temporal Effects in Laboratory Settings
The effects of Tizoxanide Glucuronide, Sodium Salt over time in laboratory settings have been studied. Following oral administration of nitazoxanide, a maximum tizoxanide plasma concentration is observed within 1–4 hours . Tizoxanide is extensively bound to plasma proteins (>99%), and its urinary elimination half-life is 7.3 hours .
Dosage Effects in Animal Models
The effects of Tizoxanide Glucuronide, Sodium Salt vary with different dosages in animal models. The kinetics of Tizoxanide Glucuronide glucuronidation by the liver and intestinal microsomes followed the Michaelis–Menten or biphasic model .
Metabolic Pathways
Tizoxanide Glucuronide, Sodium Salt is involved in the metabolic pathway of glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .
Transport and Distribution
It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase .
Subcellular Localization
It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase , which is found in the endoplasmic reticulum of cells .
Propriétés
IUPAC Name |
sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNHPDNJXKILF-JSCJDRRHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N3NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

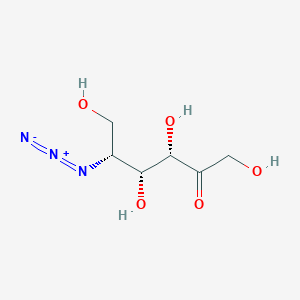
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
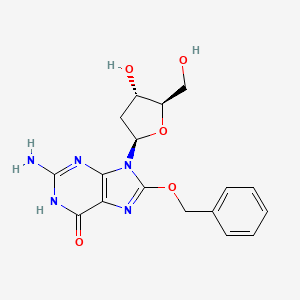
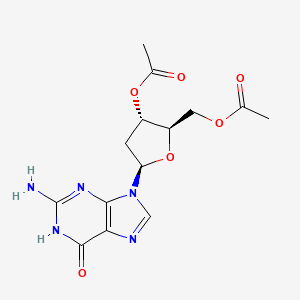
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)
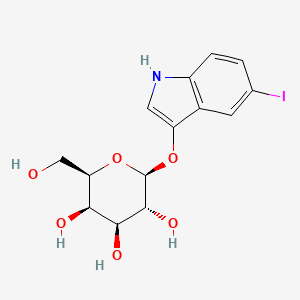
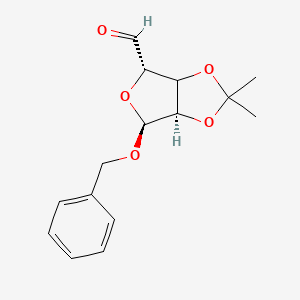
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
